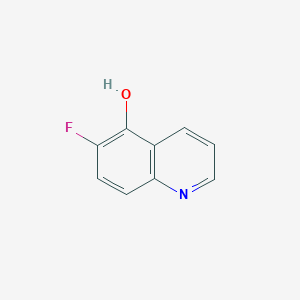

6-fluoroquinolin-5-ol

Description

Properties

IUPAC Name |

6-fluoroquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVACGVUZBCOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-fluoroquinolin-5-ol involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route involves the direct fluorination of 6-methoxyquinoline at the position 5, resulting in the formation of 5,5-difluoroquinolin-6-one . Industrial production methods often focus on optimizing yields and reducing the number of steps and costs associated with the synthesis .

Chemical Reactions Analysis

6-fluoroquinolin-5-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinolin-5-one derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include quinolin-5-one, hydroquinoline, and various substituted quinoline derivatives .

Scientific Research Applications

6-fluoroquinolin-5-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: This compound exhibits antibacterial, antineoplastic, and antiviral activities, making it a valuable candidate for drug development.

Medicine: Fluorinated quinolines, including this compound, are studied for their potential use in treating various diseases, such as malaria, cancer, and bacterial infections.

Industry: It finds applications in agriculture as components for liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 6-fluoroquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it inhibits bacterial DNA-gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methylquinolin-5-ol

- Structure : Methyl group at position 6, hydroxyl at position 5.

- Molecular Formula: C₁₀H₉NO (MW: 159.19 g/mol) .

- Key Differences: Substituent Effects: Methyl (electron-donating) vs. fluoro (electron-withdrawing). Hazards: Both compounds share similar hazard profiles (e.g., H302: harmful if swallowed; H315: skin irritation) .

5-Fluoroquinolin-7-ol

- Structure : Fluorine at position 5, hydroxyl at position 6.

- Molecular Formula: C₉H₆FNO (MW: 163.15 g/mol) .

- Key Differences: Regiochemistry: Fluorine and hydroxyl positions are reversed. Electrochemical Stability: Fluorine at position 5 (meta to hydroxyl) may stabilize phenoxyl radicals differently compared to fluorine at position 6 (para to hydroxyl) .

Chroman-6-ol and Dihydrobenzofuran-5-ol Derivatives

- Electrochemical Insights: Methylation of the aromatic ring (e.g., R₁, R₂, R₃ substituents) prolongs the lifetime of oxidized species like phenoxonium ions and hemiketals . Fluorine’s electron-withdrawing nature in this compound may accelerate oxidation kinetics compared to methylated analogs.

Electronic and Steric Effects

- Fluorine vs. Methyl: Fluorine’s electronegativity increases dipole moments and acidity of the hydroxyl group, enhancing hydrogen-bonding capacity.

- Redox Behavior: Fluorinated quinolines may exhibit lower oxidation potentials due to electron withdrawal, favoring cation radical formation .

Hazard Profiles

- Both this compound and its analogs (e.g., 6-methylquinolin-5-ol) share warnings for toxicity (H302) and irritation (H315, H319, H335), suggesting common handling precautions (e.g., P261: avoid inhalation; P305+P351+P338: eye rinse) .

Biological Activity

6-Fluoroquinolin-5-ol is a derivative of the quinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antibacterial, antiviral, and anticancer properties. The unique structural features of this compound, including the presence of a fluorine atom and a hydroxyl group, contribute to its diverse biological effects.

Chemical Structure and Properties

This compound can be characterized by its chemical formula and molecular weight of approximately 181.15 g/mol. The fluorine atom enhances the lipophilicity of the molecule, which is crucial for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and repair, particularly topoisomerases. This mechanism is similar to that of traditional fluoroquinolone antibiotics, which are known for their efficacy against a broad spectrum of bacteria.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 µg/mL |

| Staphylococcus aureus | 2 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antibacterial agents.

Antiviral Activity

In addition to its antibacterial properties, studies have explored the antiviral potential of this compound. Preliminary data indicate that it may inhibit viral replication in cell cultures, particularly against influenza viruses. The compound's mechanism appears to involve interference with viral RNA synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through its action as a topoisomerase II inhibitor. By disrupting DNA topology during replication, it can induce apoptosis in cancer cells. A notable study demonstrated that:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

These results indicate that this compound may be effective in treating various cancers, warranting further investigation into its therapeutic applications.

Case Studies

A clinical study investigated the efficacy of a novel formulation containing this compound in patients with resistant bacterial infections. The study reported a significant reduction in infection rates among treated patients compared to controls, supporting the compound's potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-fluoroquinolin-5-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of quinoline precursors. Electrophilic fluorination using agents like Selectfluor or N-fluorobenzenesulfonimide in polar aprotic solvents (e.g., DMF) at 60–80°C is common. Nucleophilic substitution on halogenated intermediates may also be employed. Reaction optimization requires monitoring via TLC and NMR to track intermediates and confirm product formation. Yield improvements often depend on stoichiometric ratios of fluorinating agents and reaction time control .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorine positioning.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

Cross-referencing with PubChem data (e.g., InChI key, SMILES) ensures structural consistency .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Purity (>98%) should be verified via HPLC before use, with periodic re-testing every 6 months. Avoid aqueous solutions unless stabilized with co-solvents like DMSO .

Advanced Research Questions

Q. How does the fluorine substituent at the 6-position influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity to target proteins (e.g., enzymes). Compare bioactivity via:

- Enzyme inhibition assays (e.g., IC₅₀ measurements against quinoline-sensitive targets).

- Computational docking studies to assess interactions with active sites (e.g., hydrophobic pockets).

Contrast with analogs like 6-methylquinolin-5-ol to isolate fluorine’s role .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility studies). Use orthogonal methods:

- Dynamic light scattering (DLS) for aggregation analysis.

- Accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation pathways.

Cross-validate findings with independent labs to rule out batch-specific variability .

Q. What experimental strategies are effective in studying the environmental fate of this compound in soil or aquatic systems?

- Methodological Answer : Conduct microcosm studies to simulate environmental degradation:

- HPLC-MS/MS to quantify parent compound and metabolites.

- Soil column experiments to assess leaching potential.

- QSAR modeling to predict persistence based on fluorine’s electronegativity and logP values .

Q. How can researchers design assays to probe the mechanism of action of this compound in complex biological systems?

- Methodological Answer : Employ multi-omics approaches:

- Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.

- Metabolomics (LC-MS) to map metabolic perturbations.

Validate targets via CRISPR knockouts or siRNA silencing in cell models (e.g., cancer lines) .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Publish detailed synthetic protocols (e.g., reaction times, purification steps) in supplementary materials.

- Use open-source spectral databases (e.g., PubChem) for cross-lab verification.

- Include negative controls in bioassays to rule off-target effects .

Q. How should researchers address ethical challenges in sharing data from studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.